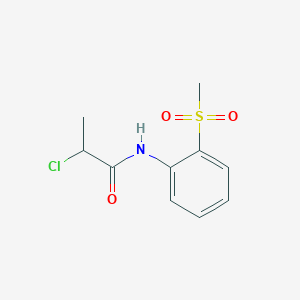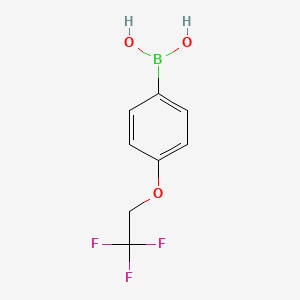![molecular formula C16H14ClFN2O B1451931 6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157309-70-0](/img/structure/B1451931.png)
6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
“6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C16H14ClFN2O and a molecular weight of 304.75 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , is a topic of ongoing research . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a chloro-fluoro phenyl group and an amino group .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present on the quinoline nucleus . Protodeboronation of pinacol boronic esters has been reported in the synthesis of related compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Enantiopure Derivatives Synthesis : A method has been developed for the preparation of enantiopure derivatives of tetrahydroquinoline, demonstrating increased stereoselectivity in acylation processes due to the presence of fluorine atoms, which is significant for the synthesis of highly specific pharmaceutical compounds (Gruzdev et al., 2013).
- Crystal Structure Analysis : Structural investigations of hydrochloride salts of similar compounds have been conducted, providing insights into their molecular configurations and aiding in the development of more effective pharmaceutical agents by understanding molecular interactions at the atomic level (Ullah & Stoeckli-Evans, 2021).
- Molecular Shape and Intermolecular Interactions : Research on derivatives has explored their crystal structures, revealing the effects of different substitutions on molecular shape and intermolecular interactions. This knowledge is crucial for designing compounds with desired physical and chemical properties (Yamuna et al., 2010).
Pharmacological Evaluations
- Antibacterial Activity : Studies have designed novel N-1 substituents of naphthyridones and quinolones, finding compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings are instrumental in the development of new antibacterial agents (Kuramoto et al., 2003).
Chemical Synthesis Techniques
- Catalyst-Free Synthesis : Innovations in synthesis methods have been reported, such as the catalyst-free one-pot synthesis of tetrahydroquinoline derivatives under ultrasonic conditions. This approach offers advantages like excellent yields, shorter reaction times, and environmental friendliness (Govindaraju et al., 2016).
- Enantioselective Hydrogenation : The asymmetric hydrogenation of quinolines to tetrahydroquinolines using chiral cationic ruthenium catalysts has been explored, showing high enantioselectivity. Such processes are crucial for the synthesis of pharmaceuticals and fine chemicals with specific chiral properties (Wang et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-13-2-1-3-14(18)12(13)9-19-11-5-6-15-10(8-11)4-7-16(21)20-15/h1-3,5-6,8,19H,4,7,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKTTVUQJIHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NCC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
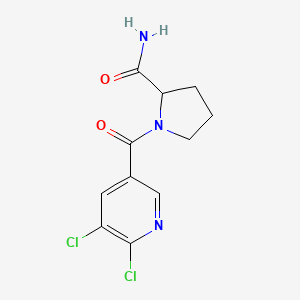
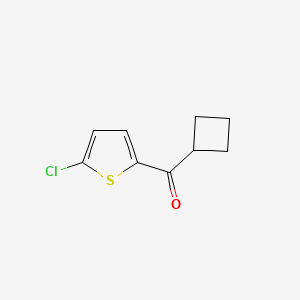
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)
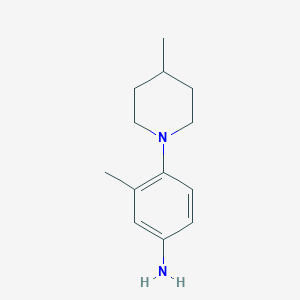
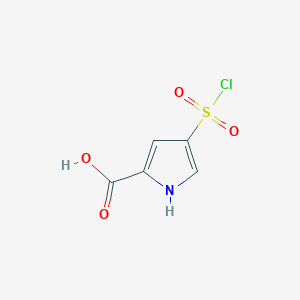
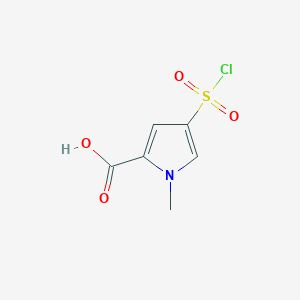

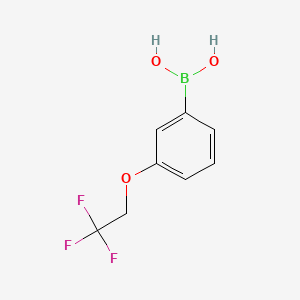
![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
